2-Acetyl-4-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

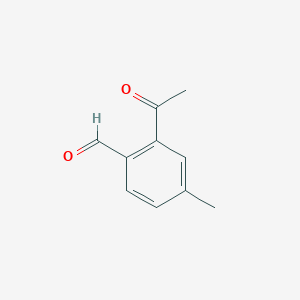

2-Acetyl-4-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of benzaldehyde, featuring an acetyl group at the second position and a methyl group at the fourth position on the benzene ring. This compound is known for its distinct aromatic properties and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Acetyl-4-methylbenzaldehyde can be synthesized through several methods, one of which involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base such as sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)2). The reaction can be carried out under microwave irradiation to enhance the yield and reduce reaction times .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to improve efficiency and selectivity. Common catalysts include aluminum chloride (AlCl3), boron trifluoride etherate (BF3·OEt2), and molecular iodine (I2). These catalysts facilitate the condensation reaction, leading to higher yields and fewer by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetyl-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted benzaldehyde derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Role as a Building Block:

2-Acetyl-4-methylbenzaldehyde serves as an essential intermediate in the synthesis of various organic compounds. It is utilized in the preparation of chalcones through Claisen-Schmidt condensation reactions. This method allows for the generation of a wide array of biologically active compounds.

Synthesis of Pharmaceuticals:

The compound is involved in synthesizing pharmaceuticals, particularly those that exhibit anti-inflammatory and anticancer properties. For instance, derivatives of this compound have been studied for their potential to inhibit dihydrofolate reductase, an important target in cancer therapy .

Flavoring and Fragrance Industry

Use as a Flavoring Agent:

this compound is employed as a flavoring agent due to its pleasant aroma reminiscent of almonds. It is commonly used in food products, perfumes, and cosmetics to enhance sensory appeal.

Stability Studies:

Research indicates that the stability of this compound in various formulations can affect its efficacy as a flavoring agent. Stability tests are crucial for ensuring that the flavor profile remains consistent over time .

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents .

Acaricidal Activity:

The compound has shown promise as an acaricide against common mites, such as Dermatophagoides spp., which are known allergens. In bioassays, it exhibited significantly higher efficacy compared to traditional acaricides like DEET, suggesting potential applications in allergen control strategies .

Table 1: Synthesis Applications

| Application | Methodology | References |

|---|---|---|

| Chalcone Synthesis | Claisen-Schmidt Condensation | |

| Antimicrobial Agents | Evaluation against bacterial strains | |

| Acaricidal Activity | Bioassays on Dermatophagoides spp. |

| Activity Type | Test Organisms | Efficacy (LD50) |

|---|---|---|

| Antimicrobial | Various Gram-positive and Gram-negative | MIC = 1.27 - 2.65 µM |

| Acaricidal | Dermatophagoides spp. | LD50 = 0.51 - 1.17 µg/cm² |

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of various benzaldehyde derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.27 to 2.65 µM, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Acaricidal Effectiveness

Another research focused on the acaricidal properties of this compound revealed that it was approximately 38 times more effective than DEET against common house dust mites, suggesting its utility in allergy management products .

Mécanisme D'action

The mechanism of action of 2-Acetyl-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Benzaldehyde: Lacks the acetyl and methyl groups, making it less reactive in certain chemical reactions.

4-Methylbenzaldehyde: Lacks the acetyl group, leading to different reactivity and applications.

2-Acetylbenzaldehyde: Lacks the methyl group, affecting its chemical properties and uses

Uniqueness: 2-Acetyl-4-methylbenzaldehyde is unique due to the presence of both acetyl and methyl groups, which enhance its reactivity and versatility in chemical syntheses. These functional groups allow it to participate in a wider range of chemical reactions compared to its similar counterparts .

Activité Biologique

2-Acetyl-4-methylbenzaldehyde (also known as p-tolylacetaldehyde) is an organic compound with significant biological activity. Its unique structure, featuring both acetyl and methyl functional groups, enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and biological studies. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C10H10O

Molecular Weight: 150.19 g/mol

CAS Number: 915085-73-3

This compound undergoes various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions facilitate its use as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies show that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the acetyl group, which enhances electron donation capabilities.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For instance, this compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The inhibition occurs through competitive binding at the active site of the enzyme, thereby increasing acetylcholine levels in synaptic clefts.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biomolecules: The compound forms stable adducts with nucleophiles such as hydroxylamine and hydrazine, leading to the formation of oximes and hydrazones. This reactivity plays a role in its biological effects.

- Oxidative Stress Modulation: By scavenging free radicals, the compound mitigates oxidative damage in cells, which is a common pathway leading to various diseases.

- Enzyme Modulation: The ability to inhibit AChE suggests potential applications in treating cognitive disorders by enhancing cholinergic signaling.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Study on Antioxidant Activity

In vitro assays measuring DPPH radical scavenging activity revealed that this compound exhibited a scavenging effect comparable to standard antioxidants such as ascorbic acid.

| Compound | Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Ascorbic Acid | 90% |

Propriétés

IUPAC Name |

2-acetyl-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTODHJFFVDLTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.